molecular formula C6H10N2OS B1415001 [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine CAS No. 1083299-58-4

[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine

Cat. No. B1415001
M. Wt: 158.22 g/mol
InChI Key: BQMGHENQFGMTNV-UHFFFAOYSA-N
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Description

“[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” is a chemical compound with the molecular formula C6H10N2OS1. However, there is limited information available about this specific compound. A similar compound, “{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, has a molecular weight of 245.172.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine”. However, amines are generally synthesized through various methods such as reduction of nitro compounds, reductive amination of aldehydes and ketones, and amide reduction3.



Molecular Structure Analysis

The molecular structure of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” is not explicitly available. However, the InChI code for a similar compound, “{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, is 1S/C7H12N2OS.2ClH/c1-5-6(3-8)11-7(9-5)4-10-2;;/h3-4,8H2,1-2H3;2*1H2.



Chemical Reactions Analysis

Specific chemical reactions involving “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” are not explicitly available. However, a similar compound, “{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, is known to be a solid at room temperature2.


Scientific Research Applications

Antitumor and Anticancer Activity

  • A study by Károlyi et al. (2012) described the synthesis of functionalized methanamines, including derivatives containing "[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine". These compounds showed in vitro antitumor activity against various human cancer cell lines, indicating their potential as antitumor agents (Károlyi et al., 2012).

Antimicrobial Properties

  • Research by Thomas et al. (2010) involved the synthesis of "[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives". These compounds exhibited moderate to very good antibacterial and antifungal activities against pathogenic strains, highlighting their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Anticonvulsant Agents

  • A study by Pandey and Srivastava (2011) focused on synthesizing novel Schiff bases of 3-aminomethyl pyridine, demonstrating their potential as anticonvulsant agents. Some compounds in this series showed significant seizures protection in various models, indicating their application in treating convulsive disorders (Pandey & Srivastava, 2011).

Cardioprotective and Antihypertensive Effects

  • Drapak et al. (2019) synthesized 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, showing potential as antihypertensive and cardioprotective drugs. This research highlighted the effectiveness of these compounds in influencing the cardiovascular system (Drapak et al., 2019).

Enzyme Inhibition

  • Bird et al. (1991) investigated (methoxyalkyl)thiazoles as novel inhibitors of 5-lipoxygenase (5-LPO), which are neither redox agents nor iron chelators. These compounds showed high enantioselectivity and potency, indicating their utility in enzyme inhibition research (Bird et al., 1991).

Safety And Hazards

Specific safety and hazard information for “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” is not available in the retrieved data.


Future Directions

The future directions for the use and study of “[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine” are not available in the retrieved data.


Please note that this information is based on the available data and there might be more comprehensive data in scientific literature or databases not accessed in this search.


properties

IUPAC Name

[2-(methoxymethyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMGHENQFGMTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine

CAS RN

1083299-58-4
Record name [2-(methoxymethyl)-1,3-thiazol-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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